molecular formula C21H22N4O3S2 B2911097 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE CAS No. 894953-10-7

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE

Cat. No.: B2911097
CAS No.: 894953-10-7
M. Wt: 442.55
InChI Key: MGSHYNUHGXLZQM-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a sulfonyl group, linked to an acetamide moiety through a thioether linkage. The presence of both aromatic and heterocyclic structures in its molecular framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl and amino groups. The final step involves the formation of the thioether linkage and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Sulfonyl-substituted aromatic compounds: These compounds have similar reactivity and applications in chemistry and biology.

Uniqueness

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-3-15-6-8-16(9-7-15)24-19(26)13-29-21-23-12-18(20(22)25-21)30(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHYNUHGXLZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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